molecular formula C20H23NO B1359477 2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-41-5

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359477
M. Wt: 293.4 g/mol
InChI Key: AOYORVQNNLOTIH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (2,3-DM-4'-PBM) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a member of the benzophenone family, which is composed of compounds that contain the benzene ring and the carbonyl group. This compound has attracted much attention due to its unique properties, including its solubility in water, its low toxicity, and its ability to interact with various biomolecules.

Scientific Research Applications

Photocycloaddition Reactions

A study investigated the temperature-dependent regioselectivity of photocycloaddition reactions involving benzophenone derivatives. Specifically, the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone and its derivatives revealed a significant temperature dependence in the production of regioisomers. This research demonstrates the critical role of benzophenone derivatives in photocycloaddition reactions and their potential applications in synthetic chemistry (Hei et al., 2005).

Luminescent Sensing

Benzophenone derivatives have been utilized in the development of luminescent sensing materials. A study described the synthesis of novel Metal-Organic Frameworks (MOFs) containing benzophenone-3,3′,4,4′-tetracarboxylic acid, which exhibited sensitive detection capabilities for nitrobenzene and iron(III) ions. This research highlights the use of benzophenone derivatives in the creation of sensitive and selective luminescent sensors for environmental and analytical applications (Zhang et al., 2017).

Photopolymerization

Benzophenone derivatives play a significant role in photopolymerization processes. A study focused on the use of a benzophenone/1,3-benzodioxole photoinitiating system and explored the reasons for the yellowness in photocured samples. This research contributes to understanding and improving photopolymerization processes using benzophenone derivatives, particularly in applications where color and clarity are important (Yang et al., 2015).

Biodegradation and Environmental Applications

Benzophenone derivatives are used in studies related to environmental applications, such as biodegradation. A research paper detailed the successful co-composting treatment of high concentrations of benzophenone, demonstrating a removal efficiency of 97%. This study is significant for environmental technology, showcasing the potential of co-composting as a method for treating emerging organic pollutants (Lin et al., 2021).

Adsorption and Removal of Pollutants

In environmental science, benzophenone derivatives have been used to create adsorption materials for pollutant removal. A study synthesized tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating a high adsorption capacity. This research underscores the application of benzophenone derivatives in developing effective materials for water purification and pollutant removal (Zhou et al., 2018).

properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYORVQNNLOTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642746
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-41-5
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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